Product packaging for 2-(3-Nitrobenzylidene)indolin-3-one(Cat. No.:)

2-(3-Nitrobenzylidene)indolin-3-one

Cat. No.: B15213765
M. Wt: 266.25 g/mol
InChI Key: OYNALYWLODPKQR-NTEUORMPSA-N
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Description

2-(3-Nitrobenzylidene)indolin-3-one (CAS 118860-75-6) is a synthetic small molecule based on the indolin-3-one scaffold, a structure recognized for its promising biological profile and relevance in medicinal chemistry research . This compound is supplied for research applications, particularly in oncology and drug discovery. The indolin-3-one core is a key structural motif in many bioactive molecules and is an area of active synthetic methodology development . This class of compounds has demonstrated significant potential in biochemical research for its antitumor properties. Structurally related indolin-3-one derivatives have been shown to inhibit cancer cell proliferation in various human cell lines, including HT-29 (colon carcinoma), K562 (chronic myelogenous leukemia), and HepG2 (hepatocellular carcinoma), with potent activity in the low micromolar range . One closely related analog, 2-(2-nitrobenzylidene)indolin-3-one, was identified as a specific inhibitor of Transmembrane Prostate Androgen-Induced Protein (TMEPAI) expression, a protein aberrantly expressed in many cancers that plays a crucial role in tumorigenesis . The mechanism of action for these compounds involves inhibiting TMEPAI promoter activity, downregulating TMEPAI at both the mRNA and protein levels, leading to the inhibition of cancer cell proliferation and induction of cell cycle arrest at the G1 phase . Researchers can utilize this compound as a chemical tool to further explore the role of TMEPAI in cancer signaling pathways and to investigate novel mechanisms for controlling cell growth. Its molecular formula is C15H10N2O3, and it has a molecular weight of 266.25 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O3 B15213765 2-(3-Nitrobenzylidene)indolin-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

(2E)-2-[(3-nitrophenyl)methylidene]-1H-indol-3-one

InChI

InChI=1S/C15H10N2O3/c18-15-12-6-1-2-7-13(12)16-14(15)9-10-4-3-5-11(8-10)17(19)20/h1-9,16H/b14-9+

InChI Key

OYNALYWLODPKQR-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/N2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])N2

Origin of Product

United States

Advanced Spectroscopic and Characterization Methodologies in Indolinone Research

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, the chemical environment of individual atoms, and the stereochemistry of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each of the non-equivalent protons in the molecule. The protons on the aromatic rings will typically appear in the downfield region (δ 6.5-8.5 ppm). The protons of the nitro-substituted benzylidene moiety would be influenced by the strong electron-withdrawing effect of the nitro group, leading to a downfield shift. The single proton on the exocyclic double bond, the vinyl proton, is expected to resonate as a singlet in a characteristic region. The protons on the indolinone core would also exhibit specific chemical shifts and coupling patterns, providing information about their connectivity. For instance, the N-H proton of the indolinone ring typically appears as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. The spectrum would display distinct signals for each unique carbon atom. The carbonyl carbon of the indolinone ring is expected to be significantly downfield (typically δ 165-175 ppm) due to the deshielding effect of the double-bonded oxygen. The carbons of the aromatic rings and the exocyclic double bond would also have characteristic chemical shifts. The presence of the nitro group would influence the chemical shifts of the carbons in the benzylidene ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3-Nitrobenzylidene)indolin-3-one based on Analogous Compounds

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indolinone NHSinglet, broad-
Indolinone Aromatic CHsMultiplets110-140
Vinyl CHSinglet120-135
Nitrobenzylidene Aromatic CHsMultiplets120-150
Indolinone C=O-167-174
Indolinone Aromatic C-N-~140
Indolinone Aromatic C-C=O-~125
Exocyclic C=C-120-140
Nitrobenzylidene C-NO₂-~148

Note: The predicted values are based on the analysis of similar benzylideneindolinone structures and are for illustrative purposes. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For This compound , the FT-IR spectrum would be expected to show several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the lactam carbonyl group in the indolinone ring would be prominent, typically appearing in the range of 1680-1720 cm⁻¹. The N-H stretching vibration of the secondary amine in the indolinone ring would be observed as a peak in the region of 3100-3300 cm⁻¹. The presence of the nitro group would be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bond, typically found around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings and the exocyclic double bond would be observed in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Lactam C=OStretching1680 - 1720
N-HStretching3100 - 3300
-NO₂Asymmetric Stretching1500 - 1550
-NO₂Symmetric Stretching1340 - 1380
Aromatic C-HStretching> 3000
Aromatic C=CStretching1450 - 1600

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns.

For This compound , the molecular formula is C₁₅H₁₀N₂O₃, which corresponds to a molecular weight of 266.26 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be observed with a high degree of accuracy, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can provide further structural insights. Common fragmentation pathways for such compounds may include the loss of the nitro group (NO₂) or nitric oxide (NO), as well as cleavages at the bonds of the indolinone ring and the exocyclic double bond. Analysis of these fragments helps to piece together the molecular structure. For instance, a fragment corresponding to the indolinone core or the 3-nitrobenzylidene cation could be observed.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular FormulaC₁₅H₁₀N₂O₃
Molecular Weight266.26 g/mol
[M+H]⁺ (High Resolution)267.0715
Key Fragmentation Ions[M-NO₂]⁺, [M-NO]⁺, [C₈H₆NO]⁺ (indolinone fragment), [C₇H₄NO₂]⁺ (nitrobenzylidene fragment)

X-ray Crystallography for Solid-State Structure Confirmation (where available)

Currently, there is no publicly available X-ray crystal structure for This compound in the searched literature. However, if suitable crystals were to be grown, X-ray diffraction analysis would definitively confirm the connectivity of the atoms and the stereochemistry of the exocyclic double bond (E or Z configuration). It would also provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. The planarity of the indolinone and benzylidene rings, as well as the dihedral angle between them, would be precisely determined.

Computational and Theoretical Investigations of 2 3 Nitrobenzylidene Indolin 3 One and Derivatives

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical investigation of molecular systems. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying the electronic structure of medium-sized organic molecules like 2-(3-nitrobenzylidene)indolin-3-one.

Optimization of Molecular Geometries

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine key structural parameters. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

ParameterTypical Calculated ValueSignificance
C=C (exocyclic)~1.35 ÅIndicates double bond character, crucial for conjugation.
C=O (indolinone)~1.23 ÅTypical carbonyl bond length.
C-N (indolinone)~1.38 ÅPartial double bond character due to resonance.
Dihedral Angle (Indolinone-Benzylidene)~0-10°Indicates a high degree of planarity.

Note: The values presented are illustrative and based on typical DFT calculations for similar structures. Actual values for this compound would require specific calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the electronic properties and reactivity of a molecule. ossila.comwikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ossila.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. biomedres.us A smaller gap suggests higher reactivity. biomedres.us

For this compound, the HOMO is typically localized on the electron-rich indolinone ring system, while the LUMO is often centered on the electron-deficient nitrobenzylidene portion, facilitated by the electron-withdrawing nitro group. This spatial separation of FMOs is characteristic of push-pull systems and is fundamental to their optical and electronic properties. DFT calculations provide both the energies of these orbitals and their spatial distribution. scispace.com

OrbitalTypical Energy (eV)Localization
HOMO-6.0 to -6.5Indolinone moiety
LUMO-2.5 to -3.0Nitrobenzylidene moiety
HOMO-LUMO Gap3.0 to 4.0Entire molecule

Note: These energy values are estimates based on related compounds and can vary depending on the level of theory and solvent effects.

Calculation of Global Reactivity Parameters (e.g., Hardness, Electronegativity)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. dergipark.org.tr These parameters, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are calculated using the principles of conceptual DFT. researchgate.netmdpi.com

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Quantifies the resistance of a molecule to change its electron distribution. uspex-team.orgarxiv.orgresearchgate.net A higher hardness value indicates greater stability and lower reactivity. biomedres.us

Electrophilicity Index (ω) : Represents the ability of a molecule to accept electrons.

For this compound, the presence of the nitro group is expected to increase its electronegativity and electrophilicity, making it a good electron acceptor. A study on a related nitro-substituted indolinone derivative confirmed that the nitro group leads to a higher electron affinity compared to its chloro-substituted counterpart. nih.gov

ParameterFormulaSignificance for this compound
Electronegativity (χ)χ ≈ -(EHOMO + ELUMO)/2High, indicating a strong tendency to attract electrons.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO)/2Moderate, suggesting a balance between stability and reactivity.
Electrophilicity Index (ω)ω = χ²/2ηHigh, indicating a pronounced electrophilic character.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netnih.govnih.gov The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would typically show a region of high negative potential around the carbonyl oxygen of the indolinone ring and the oxygen atoms of the nitro group. These areas are rich in electrons and represent likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the N-H group in the indolinone ring would exhibit a positive electrostatic potential, making it a potential hydrogen bond donor site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govneliti.comresearchgate.netvietnamjournal.ru For derivatives of this compound, QSAR studies can be employed to predict their potential as, for example, enzyme inhibitors.

A typical QSAR study involves calculating a variety of molecular descriptors for a set of related compounds with known biological activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed activity. neliti.com Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, a QSAR study on indomethacin (B1671933) derivatives highlighted the importance of descriptors like the index of refraction and electronegativity in determining their biological activity. vietnamjournal.ru

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netresearchgate.netmdpi.comwalisongo.ac.id This technique is crucial in drug discovery for understanding the binding mode of a potential drug molecule and for predicting its binding affinity. nih.gov

For this compound and its derivatives, which have been investigated for various biological activities including anticancer effects, molecular docking simulations can identify potential protein targets and elucidate the key interactions responsible for their biological effects. nih.govnih.gov For example, docking studies could be performed against protein kinases, which are common targets for indolinone-based inhibitors. nih.gov The simulations would reveal the specific amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. These insights are invaluable for the structure-based design of more potent and selective inhibitors. nih.gov

Target Protein ClassPotential Interactions with this compound
Protein KinasesHydrogen bonding with the hinge region residues (e.g., via the indolinone N-H and C=O groups). Hydrophobic interactions with the pocket.
DNA GyrasePotential for intercalation or groove binding, though less common for this scaffold.
α-Synuclein FibrilsStudies on similar indolinone derivatives suggest potential binding to amyloid fibrils through hydrophobic and aromatic interactions. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the conformational stability and interaction dynamics of small molecules like this compound and its derivatives. These simulations provide atomic-level insights into the time-dependent behavior of these compounds, both in isolation and when interacting with biological macromolecules. By simulating the intricate dance of atoms and molecules, researchers can predict how these compounds might behave in a biological system, guiding the design of more effective therapeutic agents.

While direct MD simulation studies on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from simulations of structurally related isatin (B1672199), indolin-2-one, and indoline-2,3-dione derivatives. These studies collectively underscore the utility of MD simulations in understanding the conformational preferences of the core scaffold and the dynamics of its interactions with various protein targets.

A central aspect of these computational studies is the assessment of the stability of the ligand-protein complex. A stable complex is often a prerequisite for sustained biological activity. Molecular dynamics simulations are used to monitor key parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time, typically ranging from nanoseconds to microseconds. A plateau in the RMSD of the ligand and the protein backbone suggests that the system has reached equilibrium and the binding is stable.

For instance, in a study on indoline-2,3-dione derivatives as potential fatty acid amide hydrolase (FAAH) inhibitors, a molecular dynamics simulation was conducted to ascertain the stability of the lead inhibitor-FAAH complex. nih.gov Similarly, MD simulations of isatin derivatives targeting the SARS-CoV-2 main protease (Mpro) were performed for 50 nanoseconds to support the stability of the compounds within the binding pocket. researchgate.net These simulations often reveal that the inhibitor molecules occupy the active site and maintain stable binding interactions. nih.gov

The interaction dynamics elucidated by these simulations are crucial for understanding the mechanism of action. By analyzing the trajectories of the atoms over time, researchers can identify key amino acid residues in the protein's binding pocket that form persistent interactions, such as hydrogen bonds or hydrophobic contacts, with the ligand. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the chemical structure of the inhibitor to enhance its binding affinity and selectivity.

In silico studies of 3-(benzylidene)indolin-2-one derivatives as potential anticancer agents targeting cyclin-dependent kinase 2 (CDK2) have utilized MD simulations to compare the stability of different stereoisomers (E/Z) within the enzyme's active site. rsc.org Such studies can predict which isomer is likely to have better biological activity based on its binding stability and interaction profile. rsc.org Furthermore, MD simulations on isoindoline-1,3-dione derivatives have been used to confirm the stability of their complexes with acetylcholinesterase (AChE) and to calculate binding free energies, providing a quantitative measure of the binding affinity. mdpi.com

The following table summarizes typical parameters and findings from molecular dynamics simulations performed on derivatives of the indolinone core structure, providing a framework for what could be expected in a study of this compound.

Derivative Class Target Protein Simulation Time (ns) Key Stability Findings Interacting Residues
Isatin DerivativesSARS-CoV-2 Mpro50Stable binding within the S1, S2, and S4 domains. researchgate.netNot specified
Indoline-2,3-dione DerivativesFatty Acid Amide Hydrolase (FAAH)Not specifiedAscertained stability of the lead inhibitor-FAAH complex. nih.govOccupied the active site with optimal binding interactions. nih.gov
3-(Benzylidene)indolin-2-one DerivativesCyclin-Dependent Kinase 2 (CDK2)Not specifiedZ-diastereomer showed better docking on the targeted enzyme compared to the E-one. rsc.orgNot specified
Isoindoline-1,3-dione DerivativesAcetylcholinesterase (AChE)100Complexes stabilized after ~10-30 ns with low RMSD fluctuations. mdpi.comInteractions with residues in the oxyanion hole and acyl pocket were analyzed. mdpi.com

These computational investigations, by providing a dynamic and detailed picture of molecular interactions, play a critical role in the rational design and optimization of novel inhibitors based on the this compound scaffold for various therapeutic applications.

Investigation of Biological Activity Profiles and Molecular Mechanisms

Antineoplastic and Antiproliferative Research

Research into 2-(3-Nitrobenzylidene)indolin-3-one and its related analogs has revealed significant antineoplastic and antiproliferative properties. The indolinone scaffold is a key feature in several multi-kinase inhibitors, and derivatives of this structure have demonstrated potent cytotoxicity against various cancer cell lines. nih.gov Functionalized benzylidene-indolin-2-ones, a class to which this compound belongs, are widely associated with antiproliferative activity. nih.gov

Studies have shown that compounds with the indolinone core can exhibit potent anti-proliferative, anti-migratory, and pro-apoptotic properties. nih.gov For instance, a screen of newly synthesized benzylidene-indolinones identified candidates with a good safety profile and potent biological activity. nih.gov The antiproliferative effects of these compounds are often linked to their ability to induce cell cycle arrest and apoptosis in cancer cells.

Modulatory Effects on Cell Cycle Progression

One of the key mechanisms through which indolinone derivatives exert their antiproliferative effects is by modulating the cell cycle. The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Anti-cancer drugs that can induce cell cycle arrest are of significant therapeutic interest. nih.gov

A study on a closely related analog, 2-(2-nitrobenzylidene) indolin-3-one, demonstrated its ability to inhibit cancer cell proliferation by inducing cell cycle arrest at the G1 phase. nih.govnih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their division. The ability of such compounds to modulate the cell cycle underscores their potential as antineoplastic agents. nih.govnebraska.edu

Mechanisms of Inhibition of Specific Oncogenic Pathways

The antineoplastic activity of this compound and its analogs is often attributed to their ability to inhibit specific oncogenic pathways that are crucial for tumor growth and survival.

Transmembrane Prostate Androgen-Induced Protein (TMEPAI) Expression Inhibition

Transmembrane Prostate Androgen-Induced Protein (TMEPAI) is a protein that is aberrantly expressed in many cancers and plays a significant role in tumorigenesis. nih.govnih.gov This makes it a potential therapeutic target for cancer drug discovery. nih.govnih.gov Research has identified 2-(2-nitrobenzylidene) indolin-3-one as an effective inhibitor of TMEPAI promoter activity. nih.govnih.gov

Further investigation revealed that this compound specifically inhibits the expression of TMEPAI at both the mRNA and protein levels. nih.govnih.gov The study also showed that the overexpression of TMEPAI could diminish the inhibitory effects of the compound on cancer cell proliferation, highlighting the specificity of its action. nih.govnih.gov This suggests that the downregulation of TMEPAI expression is a key mechanism through which this class of compounds inhibits cancer cell proliferation. nih.govnih.gov

c-Src Kinase Inhibition Mechanisms

c-Src kinase is a non-receptor protein kinase that is highly involved in intracellular signaling pathways that regulate cell proliferation, migration, adhesion, and invasion. nih.gov Its inhibition is a well-studied approach in cancer therapy. nih.govdntb.gov.ua The indolinone scaffold has been identified as a promising structure for developing c-Src inhibitors. nih.gov

A series of 3-(substituted-benzylidene)-1, 3-dihydro-indolin-2-thione derivatives, which are structurally related to this compound, were synthesized and evaluated for their in vitro anti-tyrosine kinase activity against p60c-Src. nih.govresearchgate.net Among the tested compounds, (E)-3-(3'-Nitro-benzylidene)-1, 3-dihydro-indolin-2-thione was docked at the active site of the enzyme where a known selective inhibitor was embedded. nih.govresearchgate.net This indicates that the nitrobenzylidene moiety can play a crucial role in the interaction with the c-Src kinase active site. Molecular modeling studies have further supported the potential of indolinone derivatives to bind to the ATP-binding site of c-Src. nih.govkoreascience.kr

Aurora A Kinase Allosteric Inhibition

Aurora A kinase is a key regulator of the cell cycle, and its overexpression is observed in various cancers, making it a promising target for anticancer drug discovery. rsc.org While many inhibitors target the active site of the kinase (orthosteric inhibitors), allosteric inhibitors, which bind to a different site and modulate the enzyme's activity, are being explored to overcome issues of specificity and toxicity. rsc.orgnih.gov

Based on the structure of a non-ATP competitive inhibitor, a series of (E)-3-benzylideneindolin-2-one derivatives were designed and synthesized as potential allosteric inhibitors of Aurora A kinase. rsc.org These compounds were predicted to act on a specific allosteric site of the kinase. rsc.org Although this compound was not specifically mentioned in this study, the research highlights the potential of the benzylideneindolinone scaffold to serve as a basis for developing allosteric Aurora A kinase inhibitors. rsc.orgnih.gov

Induction of Apoptosis in Cancer Cell Lines

In addition to inhibiting proliferation and arresting the cell cycle, indolinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a critical mechanism for eliminating cancerous cells.

Studies on benzylidene-indolinones have demonstrated their pro-apoptotic properties in hepatocellular carcinoma cell lines. nih.gov Furthermore, metal-based complexes of 2,3-indolinedione derivatives have been shown to inhibit proteasome activity and induce apoptosis in human breast and prostate cancer cells. nih.gov These findings suggest that the indolinone core structure is a key contributor to the induction of apoptosis. While direct studies on the apoptosis-inducing capabilities of this compound are not extensively detailed in the provided context, the known pro-apoptotic activity of the broader class of benzylidene-indolinones suggests that this is a likely mechanism of its antineoplastic action. nih.govnih.gov

Data Tables

Table 1: Investigated Biological Activities of Related Indolinone Derivatives

Compound Class Biological Target/Activity Observed Effect Reference
2-(2-nitrobenzylidene) indolin-3-one TMEPAI Inhibition of promoter activity, mRNA, and protein expression. nih.govnih.gov
2-(2-nitrobenzylidene) indolin-3-one Cell Cycle Induction of G1 phase arrest. nih.govnih.gov
(E)-3-(3'-Nitro-benzylidene)-1, 3-dihydro-indolin-2-thione c-Src Kinase Docking at the active site. nih.govresearchgate.net
(E)-3-benzylideneindolin-2-one derivatives Aurora A Kinase Potential allosteric inhibition. rsc.org
Benzylidene-indolinones Apoptosis Induction of apoptosis in hepatocellular carcinoma cells. nih.gov

In Vitro Antiproliferative Efficacy against Human Cancer Cell Lines

The compound this compound is a member of the 3-benzylidene-indolin-2-one family, which is recognized for its antiproliferative properties. nih.gov Research has demonstrated the potential of this and related compounds to inhibit the growth of various human cancer cell lines. For instance, the related compound 2-(2-nitrobenzylidene)indolin-3-one has been shown to suppress the proliferation of cancer cells and trigger cell cycle arrest at the G1 phase. nih.gov This inhibitory action is linked to the downregulation of transmembrane prostate androgen-induced protein (TMEPAI), a protein implicated in the development of several cancers. nih.gov

Studies on similar indole-based structures have revealed varying degrees of cytotoxic activity against a panel of human tumor cell lines. For example, certain indole-aryl amide derivatives have demonstrated noteworthy activity against cell lines such as HT29 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer), with IC50 values in the low micromolar range. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro and is a common measure of anticancer efficacy. nih.govnih.gov Specifically, one such derivative, compound 4 , exhibited IC50 values of 0.96 µM, 1.87 µM, and 0.84 µM against HT29, HeLa, and MCF7 cells, respectively. nih.gov Another derivative, compound 5 , was particularly selective against HT29 cells. nih.gov It is important to note that the antiproliferative effects of these compounds can vary significantly depending on the specific cancer cell line and the chemical substitutions on the core indole (B1671886) structure. nih.govnih.gov

Interactive Table: In Vitro Antiproliferative Activity of Related Indole Compounds

Compound Cell Line IC50 (µM)
Compound 4 HT29 0.96
HeLa 1.87
MCF7 0.84
Compound 3 HeLa 5.64
Doxorubicin MCF-7 0.95
SK-BR-3 0.64

Data sourced from multiple studies investigating the antiproliferative effects of various indole derivatives. nih.govmdpi.com

Antioxidant Properties and Radical Scavenging Activity

DPPH and ABTS Radical Scavenging Assays

The antioxidant potential of chemical compounds can be effectively evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.comnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, resulting in a color change that can be measured spectrophotometrically. nih.gov The scavenging activity is often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. e3s-conferences.org

While direct data for this compound is not available, studies on structurally related indandione derivatives have shown moderate to strong interaction with the DPPH free radical. nih.gov For example, some 2-arylidene-1-indandiones demonstrated significant antioxidant activity, while their effectiveness in the ABTS assay was comparatively lower. nih.gov The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants, whereas the DPPH assay is more relevant for hydrophobic systems. nih.gov The differing results between the two assays can be attributed to the different reaction mechanisms and the specific structural features of the compounds being tested. mdpi.com

Mechanisms of Antioxidant Action

The antioxidant mechanism of compounds like this compound is largely attributed to their ability to act as radical scavengers. This action typically involves the donation of a hydrogen atom from a hydroxyl or amine group on the molecule to a free radical, thus neutralizing it. nih.gov The presence of an electron-withdrawing group, such as the nitro group in this compound, can influence the antioxidant activity. nih.gov

Modulation of Protein Aggregation and Fibril Formation

Binding to Alpha-Synuclein (B15492655) Fibrils

The aggregation of alpha-synuclein (α-syn) is a key pathological feature of neurodegenerative diseases like Parkinson's disease. nih.govnih.gov Compounds that can bind to α-syn fibrils and potentially modulate their formation are of significant interest. Research on a series of 3-(benzylidene)indolin-2-one derivatives has shown that these molecules can bind to α-syn fibrils. nih.govfigshare.com The affinity of this binding is influenced by the specific chemical structure of the compound. nih.govfigshare.com For instance, derivatives with a diene structure and N-benzyl substitution on the indoline (B122111) nitrogen have demonstrated increased binding affinity and selectivity for α-syn fibrils over other types of protein aggregates. nih.gov

Interaction with Beta-Amyloid and Tau Fibrils

In addition to α-synuclein, the aggregation of beta-amyloid (Aβ) and tau proteins are hallmarks of Alzheimer's disease. nih.gov Studies have shown that 3-(benzylidene)indolin-2-one derivatives can also interact with Aβ and tau fibrils. nih.govfigshare.com However, the selectivity of this binding varies. Some compounds in this class exhibit modest and non-selective binding to α-syn, Aβ, and tau fibrils, while others show a preference for α-syn. nih.gov The ability of these compounds to interact with different types of amyloid fibrils suggests a potential for broader applications in neurodegenerative disease research. The interaction with tau is particularly relevant as tau aggregation is a central event in the pathology of Alzheimer's disease and other tauopathies. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Rational Drug Design

Influence of Substituent Position and Electronic Properties on Activity

The biological activity of 2-benzylideneindolin-3-one (B15068025) derivatives is profoundly influenced by the nature and position of substituents on both the indolinone core and the benzylidene ring. The oxindole (B195798) scaffold itself provides a versatile platform for structural changes, allowing for modifications that can generate novel biological functions. nih.gov

On the indolinone ring, the presence of substituents can significantly alter efficacy. For instance, in a series of 3-substituted-3-hydroxy-2-oxindoles, the presence of a bromine atom at the C-7 position was found to be preferable to hydrogen for the antiproliferative activity of morpholine-substituted derivatives. rsc.org In another study on (E)-3-benzylideneindolin-2-one derivatives as Aurora A kinase inhibitors, modifying the B-ring (the indolinone part) at position 7 with a methyl group resulted in superior inhibitory effects compared to halogen substitutions like chlorine or bromine. nih.gov

The electronic properties of substituents on the benzylidene ring are also critical. The 3-nitro group in the titular compound, 2-(3-nitrobenzylidene)indolin-3-one, is an electron-withdrawing group. Studies on related structures highlight the importance of such electronic factors. For example, in a series of c-Src inhibitors, a derivative with a strong electron-donating dimethylamino group at the para-position of the benzylidene ring (compound 34 ) showed a potent inhibitory profile. nih.gov Conversely, a compound with a carboxylic acid group directly attached to the phenyl ring (compound 36 ) exhibited very low activity. nih.gov This suggests that the electronic nature of the substituent—whether electron-donating or electron-withdrawing—and its position (meta, in the case of the 3-nitro group) are key determinants of biological activity, likely by affecting how the molecule interacts with its biological target.

The following table summarizes the influence of various substituents on the activity of 3-benzylideneindolin-2-one (B1620751) derivatives based on research findings.

Scaffold PositionSubstituentEffect on Biological ActivityReference Compound Example
Benzylidene Ring (para)DimethylaminoPotent inhibitory activityCompound 34
Benzylidene Ring (para)Carboxylic AcidVery low activityCompound 36
Indolinone Ring (C-7)BrominePreferred over Hydrogen for antiproliferative activity in certain derivativesN/A
Indolinone Ring (C-7)MethylSuperior inhibitory effects on AURKA compared to halogensCompound AK31

Role of Stereoisomerism (Z/E Configuration) in Biological Activity

Stereoisomerism, specifically the geometric configuration around the exocyclic double bond (C=C), is a critical factor in the biological activity of 2-benzylideneindolin-3-one derivatives. solubilityofthings.combiomedgrid.combiomedgrid.com The molecule can exist as two geometric isomers, Z (Zusammen) and E (Entgegen), which have the same atomic connectivity but differ in the spatial arrangement of the substituents around the double bond. solubilityofthings.combiomedgrid.com These distinct three-dimensional structures can lead to different interactions with biological targets, resulting in varied pharmacological effects. biomedgrid.com

The isomerization between E and Z forms can be influenced by factors such as solvents, temperature, and light. nih.govnih.gov Consequently, these compounds are often synthesized and tested as mixtures of both isomers. nih.gov However, studies that have successfully separated and tested the isomers individually have demonstrated that one configuration is often more active than the other.

For example, in the development of ligands for α-synuclein fibrils, a series of diene analogs of 3-benzylideneindolin-2-one were synthesized. nih.govnih.gov The introduction of a para-nitro group into the benzene (B151609) ring of the diene allowed for the separation of the Z,E and E,E isomers. nih.govnih.gov Subsequent testing revealed that the Z,E configuration was the more active regioisomer. nih.govnih.gov Similarly, for analogs with a single double bond, the Z isomer of a nitro-substituted compound (38a ) showed a higher affinity for α-synuclein than the corresponding E isomer (38b ). nih.gov This highlights the stereospecificity of the binding interaction and underscores the importance of controlling the geometry of the exocyclic double bond for optimizing biological activity.

The table below illustrates the differential activity observed between stereoisomers in a related series.

Compound SeriesIsomeric ConfigurationObserved Activity
Diene analog with p-nitro groupZ,EMore active regioisomer for α-synuclein binding
Diene analog with p-nitro groupE,ELess active regioisomer
Monene analog with p-nitro groupZ (38a)Higher affinity for α-synuclein (Ki = 347 nM)
Monene analog with p-nitro groupE (38b)Lower affinity for α-synuclein (Ki = 620 nM)

Impact of Nitrogen Heterocycle Modifications on Efficacy

Another important modification involves substitution on the nitrogen atom (N-1) of the indolinone ring. In some series, this position is left unsubstituted (N-H). rsc.org However, adding substituents can be beneficial. For example, the presence of an N-benzyl group on 3-substituted-3-hydroxy-2-oxindoles was found to improve antiproliferative activities. rsc.org Similarly, N-alkylation of 3-(benzylidene)indolin-2-one derivatives with a benzyl (B1604629) group resulted in increased binding affinity to α-synuclein fibrils. nih.gov This indicates that introducing a bulky aromatic group at the N-1 position can lead to favorable interactions within the target's binding site.

Design Principles for Enhanced Biological Potency and Selectivity

The rational design of this compound analogs to enhance biological potency and selectivity is guided by several key principles derived from extensive SAR studies. nih.govresearchgate.netnih.gov These principles focus on optimizing interactions with the target protein while minimizing off-target effects.

A primary design strategy involves the hybridization of the oxindole scaffold with other pharmacologically active motifs. researchgate.net For instance, combining the indolinone core with moieties like 1,2,3-triazoles has been explored to develop new agents with improved properties. researchgate.net This approach aims to create multi-targeted agents or to enhance the affinity and selectivity for a single target. researchgate.netresearchgate.net

Another key principle is the strategic placement of substituents to exploit specific pockets within the target's binding site. For inhibitors of c-Src, molecular modeling revealed that an amino group could increase affinity towards the ATP-binding site, while bulkier derivatizations seemed to improve interactions within the enzymatic pocket. nih.gov This highlights the importance of tailoring the size and electronic nature of the substituents to match the topology and chemical environment of the target.

Furthermore, achieving selectivity often involves targeting less conserved allosteric sites rather than the highly conserved orthosteric (e.g., ATP-binding) sites of enzymes. nih.govnih.gov For Aurora A kinase, inhibitors were specifically designed to target a predicted allosteric site, which can lead to greater specificity and reduced toxicity compared to traditional ATP-competitive inhibitors. nih.govnih.gov

Finally, controlling the stereochemistry of the exocyclic double bond is crucial. As demonstrated in studies of α-synuclein ligands, one geometric isomer often exhibits significantly higher potency, making the stereoselective synthesis or separation of the more active isomer a critical design principle for enhancing efficacy. nih.govnih.gov

Emerging Research Directions and Potential Advanced Applications

Application as Corrosion Inhibitors in Material Science

The protection of metals, particularly mild steel, from corrosion in acidic environments is a significant industrial challenge. isca.menih.gov Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are effective corrosion inhibitors because they can adsorb onto the metal surface, creating a protective barrier. isca.memdpi.com The molecular structure of 2-(3-Nitrobenzylidene)indolin-3-one, featuring an indole (B1671886) ring, a carbonyl group, and a nitro group, makes it and its derivatives prime candidates for this application.

Research into compounds with similar backbones, such as indole hydrazide derivatives and Schiff bases, has demonstrated their potential. nih.govmanipal.edu These molecules act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com The inhibition occurs through the adsorption of the organic molecules onto the steel surface, a process that follows established models like the Langmuir adsorption isotherm. manipal.edu This adsorption is facilitated by the presence of delocalized π-electrons in the indole nucleus and lone-pair electrons on the heteroatoms, which interact with the vacant d-orbitals of iron atoms. manipal.edu

A study on N-(3-Nitrobenzylidene)-2-aminobenzothiazole, a structurally related Schiff base, showed a significant increase in corrosion inhibition efficiency with rising inhibitor concentration in a 1 M HCl medium. researchgate.net This suggests that a protective film forms on the metal surface, which was confirmed by surface morphology analysis using Scanning Electron Microscopy (SEM). researchgate.netresearchgate.net The surface of the steel in the presence of the inhibitor was notably smoother compared to the pitted and corroded surface of the unprotected metal. researchgate.netresearchgate.net

The effectiveness of these inhibitors is often quantified by their inhibition efficiency (%IE), which can be determined through various methods, including weight loss measurements and electrochemical techniques. nih.govj-cst.org

Table 1: Corrosion Inhibition Efficiency of an Indolinone-Related Compound

InhibitorConcentration (M)Inhibition Efficiency (%IE)Corrosive MediumReference
2-((6-aminopyridin-2-yl)imino)indolin-3-one0.000595.2%1 M HCl j-cst.org
4-(1H-indol-3-yl)butanehydrazide (IBH)Optimum94.1%0.5 M HCl manipal.edu
2-(1H-indol-3-yl)acetohydrazide (IAH)Optimum80.4%0.5 M HCl manipal.edu

Integration of Indolinones in Probe Development for Biological Systems

The indole scaffold is a versatile component in the design of fluorescent probes for bioimaging. rsc.orgnih.gov These small-molecule sensors are crucial tools for visualizing and understanding complex biological processes within living cells in real-time. youtube.com The intrinsic photophysical properties of the indole ring system, combined with its amenability to chemical modification, allow for the creation of probes that can detect specific ions, molecules, or changes in the cellular environment, such as pH. rsc.orgnih.gov

Fluorescent probes work by absorbing light at one wavelength and emitting it at a longer wavelength. youtube.com The intensity or wavelength of this emitted light can change upon interaction with the target analyte. Indole-based probes often contain heteroatoms like nitrogen, oxygen, and sulfur, which can act as binding sites for the target species, leading to a measurable change in the fluorescence signal. rsc.org

Researchers have successfully developed indolenine-based derivatives that act as "off-on" fluorescent sensors for acidic pH. nih.gov These probes show a significant increase in fluorescence under acidic conditions, making them useful for imaging pH changes in living cells. nih.gov Furthermore, the indole framework allows for modifications that can direct the probe to specific subcellular compartments, such as the mitochondria, enabling the study of processes like S-nitrosylation within these organelles. nih.gov The development of such targeted probes represents a powerful advancement for investigating the roles of specific chemical events in cellular function and disease. nih.gov

Chemoinformatics and Virtual Screening in Indolinone Discovery

Chemoinformatics has become an indispensable tool in modern drug discovery, combining chemistry, computer science, and data analysis to accelerate the identification of new therapeutic agents. longdom.orgscilit.com This field uses computational methods to analyze vast chemical libraries, predict molecular properties, and identify promising lead compounds before they are synthesized and tested in the lab. longdom.org Virtual screening, a key chemoinformatics technique, involves computationally "docking" large numbers of molecules into the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov This process ranks the molecules based on their predicted binding affinity, allowing researchers to prioritize the most promising candidates for experimental validation. nih.govresearchgate.net

The application of these in silico techniques to the indolinone scaffold is a burgeoning area of research. nih.gov By creating virtual libraries of indolinone derivatives, scientists can efficiently explore a vast chemical space to discover molecules with desired biological activities. nih.gov For instance, computational studies have been used to investigate the interaction between indoline-based compounds and the DNA gyrase B enzyme, a target for antimicrobial drugs. nih.gov These studies can predict binding modes and affinities, guiding the synthesis of more potent inhibitors. nih.govnih.gov

This computational-first approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS) by filtering out unpromising compounds early in the discovery pipeline. azolifesciences.com As virtual libraries continue to expand into the billions of compounds, these methods become even more critical for navigating the immense chemical space and identifying novel indolinone-based drug candidates. nih.govbiorxiv.org

Development of Multi-Targeting Indolinone Ligands

The traditional "one molecule-one target" paradigm in drug discovery is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders, which often involve multiple biological pathways. nih.govmdpi.com This has led to the rise of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets simultaneously. nih.govnih.gov The indolinone scaffold is an attractive framework for developing such MTDLs due to its ability to be extensively modified to interact with different protein binding sites. nih.govnih.gov

The goal of MTDL design is to create a more effective therapeutic agent with a potentially better side-effect profile compared to administering multiple single-target drugs. Researchers have explored the indolinone scaffold to create dual inhibitors of viral enzymes or multiple receptor types. nih.govnih.gov For example, indolinone-based compounds have been identified through virtual screening as dual allosteric inhibitors of both the polymerase and RNase H functions of the HIV-1 reverse transcriptase. nih.gov In another instance, the indoline (B122111) scaffold was systematically elaborated to create ligands that could interact with multiple G protein-coupled receptors (GPCRs) relevant to the central nervous system. nih.gov

The development of multi-targeting indolinone ligands is a complex process that relies heavily on a deep understanding of the structural biology of the targets and the use of computational modeling to design molecules with the desired polypharmacology. nih.govmdpi.com This approach holds significant promise for creating next-generation therapeutics for multifactorial diseases. nih.gov

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(3-Nitrobenzylidene)indolin-3-one derivatives?

Methodological Answer: The synthesis typically involves two key steps:

Condensation Reaction : Reacting indolin-2-one with nitro-substituted benzaldehyde derivatives (e.g., 3-nitrobenzaldehyde) in acetic acid under reflux (3–6 hours). Yields range from 47% to 67%, depending on substituents .

Functionalization :

  • N-Alkylation : Using sodium hydride (NaH) in DMF with alkyl halides (e.g., 4-methoxybenzyl chloride) to modify the indole nitrogen .
  • Nitro Reduction : Treating nitro derivatives with Fe powder and HCl in methanol to produce amino-substituted analogs .

Q. Example Protocol :

  • Condensation : 3-(4-Nitrophenyl)allylidene-indolin-2-one derivatives synthesized via refluxing indolin-2-one with cinnamaldehyde analogs in acetic acid (51–61% yield) .
  • Characterization : Melting points, ¹H/¹³C NMR, and elemental analysis are standard for purity verification .

Q. How are this compound derivatives characterized structurally?

Methodological Answer: Key techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., distinguishing E/Z isomers based on coupling constants) .
    • UV-Vis : Monitor conjugation effects from nitro or benzylidene groups .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P2₁/n space group with SHELX refinement) .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 79.00% calculated vs. 79.08% observed) .

Q. Case Study :

  • (E)-3-(2,6-Dichlorobenzylidene)indolin-2-one : Refined using SHELXL (R factor = 0.052), confirming planarity of the benzylidene-indole system .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental structural data be resolved?

Methodological Answer: Discrepancies often arise from crystal packing effects or dynamic motion in solution. Strategies include:

Multi-Technique Validation :

  • Compare X-ray bond lengths/angles with DFT-optimized geometries .
  • Use variable-temperature NMR to detect conformational flexibility .

SHELX Refinement : Adjust thermal parameters and occupancy rates for disordered atoms (e.g., twinned crystals in monoclinic systems) .

Q. Example :

  • A study on (E)-3-(1-phenylethylidene)indolin-2-one resolved discrepancies by refining hydrogen bonding networks via SHELXTL, revealing non-covalent interactions not predicted computationally .

Q. What experimental strategies optimize the pharmacological activity of nitrobenzylidene-indolinone derivatives?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies :

  • Substituent Screening : Introduce electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) to modulate bioactivity .
  • Pharmacophore Modeling : Use QSAR to predict binding affinity for targets like cyclooxygenase (COX) .

Bioassay Design :

  • In Vitro Assays : Test anti-inflammatory activity via COX inhibition (IC₅₀ values) or antimicrobial efficacy against Gram-positive bacteria .
  • Dose-Response Analysis : Optimize EC₅₀ using logarithmic concentration gradients .

Q. Case Study :

  • 3-Arylidene-1-phenylindolin-2-one derivatives showed enhanced anti-inflammatory activity (50–70% inhibition at 10 µM) with nitro or methoxy substituents .

Q. How are advanced crystallographic challenges (e.g., twinned data) addressed in structural studies?

Methodological Answer:

Data Collection : Use high-resolution synchrotron sources for twinned crystals (e.g., Stoe IPDS-1 diffractometer with Cu-Kα radiation) .

SHELX Workflow :

  • SHELXD : Phase twinned data via dual-space methods .
  • SHELXL : Apply HKLF5 format for refinement, adjusting BASF parameters to model twin domains .

Q. Example :

  • Indigo B structure determination required SHELXE for experimental phasing, resolving twinning with a β angle of 106.78° .

Q. What methodologies assess environmental stability or biodegradation of nitrobenzylidene-indolinones?

Methodological Answer:

LC-MS/MS Analysis : Identify degradation byproducts (e.g., 2-(7-oxo-1H-indol-6-ylidene)indolin-3-one in microbial systems) .

Microbial Community Profiling : Use Illumina MiSeq sequencing to track biodegradation pathways (e.g., Pseudomonas spp. metabolizing indole derivatives) .

Q. Table 1: Synthetic Yields of Representative Derivatives

DerivativeReaction ConditionsYield (%)Reference
(E)-1-(3,4-Dimethoxybenzyl)-3-allylideneNaH/DMF, 4-methoxybenzyl bromide51
(Z)-1-(4-Fluoroethoxy)benzyl-3-allylideneFe/HCl reduction67
3-(4-Aminophenyl)allylidene-indolin-2-oneAcetic acid reflux55

Q. Table 2: Pharmacological Activity of Selected Compounds

CompoundBioactivity (IC₅₀)Assay TypeReference
3-(4-Nitrophenyl)allylidene-indolinoneCOX-2: 12 µMIn vitro enzymatic
1-(4-Methoxybenzyl)-3-benzylideneAntimicrobial: 8 µg/mLGram-positive bacteria

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.